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molecular formula C8H14N2O2 B8716161 Hexahydro-1,1-dimethyl-3H-oxazolo[3,4-A]pyrazin-3-one CAS No. 847555-95-7

Hexahydro-1,1-dimethyl-3H-oxazolo[3,4-A]pyrazin-3-one

Cat. No. B8716161
M. Wt: 170.21 g/mol
InChI Key: VCSKBGUWXIZMGD-UHFFFAOYSA-N
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Patent
US07795267B2

Procedure details

(Phenylmethyl)tetrahydro-3-oxo-1,1-dimethyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxylate (0.97 g, 3.2 mmol) was dissolved in ethanol (50 mL). 10% Palladium carbon (0.10 g) was added thereto, and the resulting mixture was stirred under hydrogen atmosphere at room temperature one whole day and night. The reaction solution was filtered through a Celite, and the Celite was washed with ethanol. The filtrate was concentrated under reduced pressure and left to stand at room temperature overnight. The resulting crystals were collected by filtration and washed with diethyl ether to obtain the title compound (0.39 g, yield 73%).
Name
(Phenylmethyl)tetrahydro-3-oxo-1,1-dimethyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxylate
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Palladium carbon
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
C1(COC([N:11]2[CH2:16][CH2:15][N:14]3[C:17](=[O:22])[O:18][C:19]([CH3:21])([CH3:20])[CH:13]3[CH2:12]2)=O)C=CC=CC=1>C(O)C.[C].[Pd]>[CH3:20][C:19]1([CH3:21])[CH:13]2[CH2:12][NH:11][CH2:16][CH2:15][N:14]2[C:17](=[O:22])[O:18]1 |f:2.3|

Inputs

Step One
Name
(Phenylmethyl)tetrahydro-3-oxo-1,1-dimethyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxylate
Quantity
0.97 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC(=O)N1CC2N(CC1)C(OC2(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Palladium carbon
Quantity
0.1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred under hydrogen atmosphere at room temperature one whole day and night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through a Celite
WASH
Type
WASH
Details
the Celite was washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OC(N2C1CNCC2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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